![molecular formula C13H15N5O2S B4177179 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide](/img/structure/B4177179.png)
2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide
Overview
Description
2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide, also known as ETAA, is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. ETAA is a small molecule that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects
2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is believed to be mediated by the inhibition of topoisomerase II and HDACs. 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. In addition, 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide has been reported to exhibit antifungal and antiviral activities, which may have implications in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified. This allows for the development of structure-activity relationship studies to optimize the compound's biological activity. Another advantage is that 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide has shown promising results in inhibiting cancer cell growth and inducing apoptosis, which may have implications in cancer therapy. However, one limitation is that the mechanism of action of 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide is not fully understood, which may hinder its development as a therapeutic agent. Another limitation is that the compound has not been extensively tested in animal models, which may limit its translational potential.
Future Directions
There are several future directions for the research on 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide. One direction is to further investigate the mechanism of action of the compound to better understand its biological activity. This may involve the identification of specific targets and signaling pathways that are affected by the compound. Another direction is to optimize the compound's structure to improve its therapeutic potential. This may involve the synthesis of analogs and derivatives to explore the structure-activity relationship. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models, which may have implications in the development of 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide as a therapeutic agent.
Scientific Research Applications
2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and antiviral activities. 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzamide has also been shown to possess antioxidant and anti-inflammatory properties. The compound has been tested against various cancer cell lines, including breast, lung, prostate, and colon cancer, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis.
properties
IUPAC Name |
2-[[2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-2-10-16-13(18-17-10)21-7-11(19)15-9-6-4-3-5-8(9)12(14)20/h3-6H,2,7H2,1H3,(H2,14,20)(H,15,19)(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKYUVFNLZJAFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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